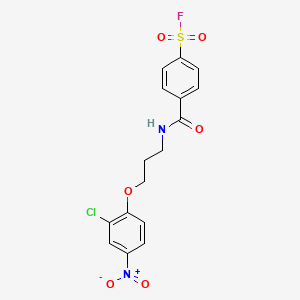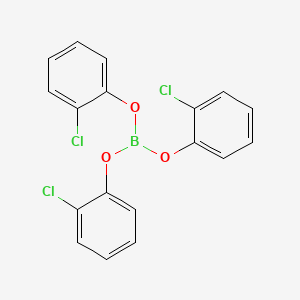
Tris(2-chlorophenyl) borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-chlorophenyl) borate is an organoboron compound with the molecular formula C18H12BCl3O3. It is known for its unique chemical properties and has been studied for various applications in chemistry and industry. The compound consists of a boron atom bonded to three 2-chlorophenyl groups, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-chlorophenyl) borate can be synthesized through the reaction of boron trichloride with 2-chlorophenol in the presence of a base. The reaction typically involves the following steps:
- Dissolving 2-chlorophenol in an organic solvent such as toluene.
- Adding boron trichloride to the solution.
- Introducing a base, such as triethylamine, to facilitate the reaction.
- Allowing the reaction mixture to stir at room temperature for several hours.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale synthesis of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tris(2-chlorophenyl) borate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the 2-chlorophenyl groups are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different boron-containing products.
Coupling Reactions: this compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is often a biaryl compound.
Scientific Research Applications
Tris(2-chlorophenyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound has been studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which tris(2-chlorophenyl) borate exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tris(p-chlorophenyl) borate: Similar in structure but with para-chlorophenyl groups instead of ortho-chlorophenyl groups.
Tris(trimethylsilyl) borate: Contains trimethylsilyl groups instead of chlorophenyl groups.
Tris(pyrazolyl) borate: Features pyrazolyl groups and is used as a ligand in coordination chemistry.
Uniqueness
Tris(2-chlorophenyl) borate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other borate compounds. Its ability to participate in a variety of chemical reactions makes it a valuable reagent in both academic and industrial research.
Properties
CAS No. |
5337-60-0 |
|---|---|
Molecular Formula |
C18H12BCl3O3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
tris(2-chlorophenyl) borate |
InChI |
InChI=1S/C18H12BCl3O3/c20-13-7-1-4-10-16(13)23-19(24-17-11-5-2-8-14(17)21)25-18-12-6-3-9-15(18)22/h1-12H |
InChI Key |
JNEZJAAADKQBBD-UHFFFAOYSA-N |
Canonical SMILES |
B(OC1=CC=CC=C1Cl)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


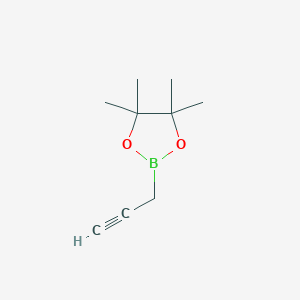
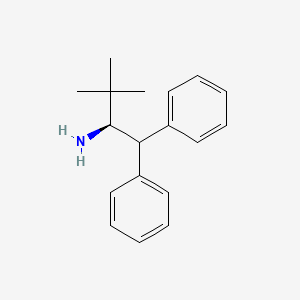
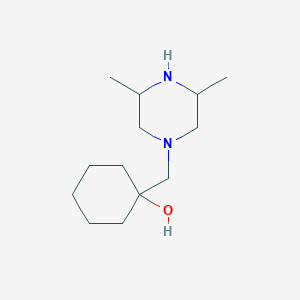
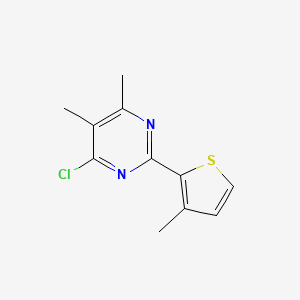

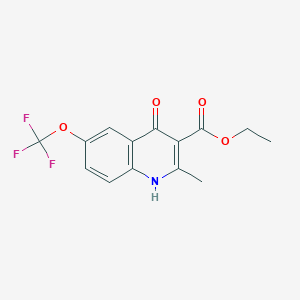
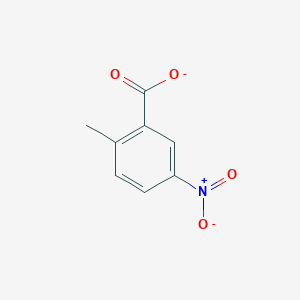

![N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13354990.png)
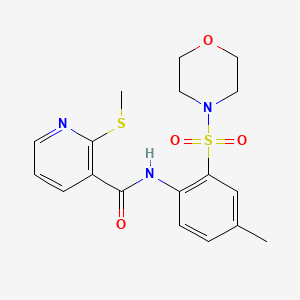
![3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13355000.png)
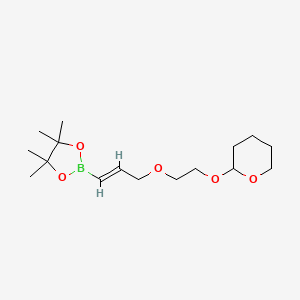
![{[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13355004.png)
